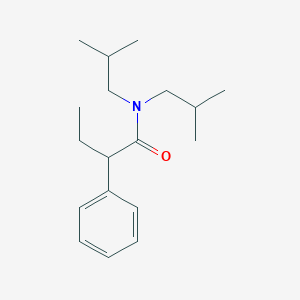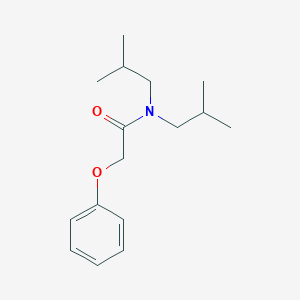![molecular formula C20H22N2O7 B263171 Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B263171.png)
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate, also known as MDMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDMA is a psychoactive drug that belongs to the class of entactogens, which are substances that produce a feeling of empathy, love, and emotional openness. MDMA has been studied extensively for its ability to treat various mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression.
作用機序
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep, while dopamine and norepinephrine are neurotransmitters that are involved in the regulation of pleasure and reward.
Biochemical and Physiological Effects
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate has several biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin, which can lead to increased feelings of empathy and emotional openness.
実験室実験の利点と制限
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate has several advantages and limitations for lab experiments. The drug has been shown to be effective in the treatment of various mental health conditions, which makes it a valuable tool for researchers studying these conditions. However, the use of Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate in lab experiments is highly regulated due to its potential for abuse and the risk of adverse effects.
将来の方向性
There are several future directions for the study of Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate. One area of research is the development of new therapeutic applications for the drug. Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate has shown promise in the treatment of various mental health conditions, and researchers are exploring its potential for the treatment of other conditions such as addiction and autism.
Another area of research is the development of new synthesis methods for Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate. The current synthesis method is complex and requires specialized equipment and expertise. Researchers are exploring new methods that are more efficient and cost-effective.
Conclusion
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The drug has been shown to be effective in the treatment of various mental health conditions, including PTSD, anxiety, and depression. Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to increased feelings of empathy and emotional openness. While there are several advantages and limitations to the use of Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate in lab experiments, the drug has several future directions for research, including the development of new therapeutic applications and synthesis methods.
合成法
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate is synthesized by the reaction of safrole with hydrochloric acid and methylamine. The reaction produces MDP2P, which is then converted to Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate using reductive amination. The synthesis of Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate is a complex process that requires specialized equipment and expertise.
科学的研究の応用
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate has been the subject of numerous scientific studies due to its potential therapeutic applications. The drug has been shown to be effective in the treatment of PTSD, anxiety, and depression. Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to increased feelings of empathy and emotional openness.
特性
製品名 |
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate |
|---|---|
分子式 |
C20H22N2O7 |
分子量 |
402.4 g/mol |
IUPAC名 |
methyl N-[2-[2-(1,3-benzodioxole-5-carbonylamino)-4,5-dimethoxyphenyl]ethyl]carbamate |
InChI |
InChI=1S/C20H22N2O7/c1-25-16-8-12(6-7-21-20(24)27-3)14(10-17(16)26-2)22-19(23)13-4-5-15-18(9-13)29-11-28-15/h4-5,8-10H,6-7,11H2,1-3H3,(H,21,24)(H,22,23) |
InChIキー |
GKGUQZNYDNHZEC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)OC)NC(=O)C2=CC3=C(C=C2)OCO3)OC |
正規SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)OC)NC(=O)C2=CC3=C(C=C2)OCO3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)








